molecular formula C10H12N2 B282148 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B282148
M. Wt: 160.22 g/mol
InChI Key: UKJCZGTZCWPKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, also known as MPDPH, is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MPDPH has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has been widely used in scientific research as a tool to investigate the role of MAO-B in various physiological and pathological processes. MAO-B is an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO-B has been shown to increase the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves the reversible inhibition of MAO-B. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole binds to the active site of MAO-B and prevents the oxidation of monoamine neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have beneficial effects on cognitive function and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole have been extensively studied in animal models and in vitro assays. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and mood. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a useful tool for investigating the role of MAO-B in various physiological and pathological processes. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to the use of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole has a relatively short half-life, which can make it difficult to maintain stable levels of inhibition over long periods of time. 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole can also have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.

Future Directions

For the study of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole include the development of more potent and selective MAO-B inhibitors and the investigation of its role in other physiological and pathological processes.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization or column chromatography. The yield of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

properties

IUPAC Name

5-methyl-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJCZGTZCWPKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306417
Record name 1-Phenyl-3-methyl-2-pyrazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10252-46-7
Record name 1-Phenyl-3-methyl-2-pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-methyl-2-pyrazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.